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Compound of Interest

Compound Name: 1-Piperidinepentanol

CAS No.: 2937-83-9

Cat. No.: B1583965

Get Quote

Executive Summary
1-Piperidinepentanol (CAS: 2937-83-9), also known as 5-(piperidin-1-yl)pentan-1-ol, serves

as a critical bifunctional building block in modern drug discovery.[1][2][3] It is characterized by a

"privileged" piperidine pharmacophore tethered to a primary hydroxyl group via a flexible five-

carbon (pentyl) alkyl chain.[1][2][3]

This specific scaffold is widely utilized to:

Modulate Physicochemical Properties: Introduce basicity (pKa ~10-11) to improve solubility

and lysosomotropic distribution.

Span Binding Pockets: The 5-carbon linker provides an optimal ~7–9 Å distance, frequently

used to bridge a core scaffold (e.g., purine, benzazepine) to a solvent-exposed aspartate or

glutamate residue in a receptor binding pocket.[1][2][3]

Target Specific Receptors: It is a key structural motif in ligands for Histamine H3 receptors,

Sigma receptors, and TLR7 agonists (e.g., GSK-2245035).[1][2][3]
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Chemical Profile & Reactivity
Property Value / Description

IUPAC Name 5-(piperidin-1-yl)pentan-1-ol

Molecular Weight 171.28 g/mol

Appearance Colorless to pale yellow viscous liquid

Solubility
Miscible in DCM, MeOH, EtOH; Sparingly

soluble in water (pH dependent)

pKa (Calc) ~10.8 (Piperidine Nitrogen)

Key Functionalities

1.[1][2][3][4][5][6][7][8][9][10] Tertiary Amine:

Proton acceptor, salt formation, H-bond

acceptor.2.[1][2][3] Primary Alcohol:

Nucleophile, oxidation substrate, leaving group

precursor.[1][3]

Strategic Reactivity Map
The molecule's utility stems from its ability to be activated at the hydroxyl terminus while the

amine remains protected by its own alkylation (tertiary amine).[3]

1-Piperidinepentanol
(Nucleophilic OH + Basic N)

Activation (Halogenation)
Reagent: SOCl2 or PBr3

Product: 1-(5-Halo-pentyl)piperidine
 Pathway A: Alkylating Agent Synthesis

Oxidation
Reagent: Swern or Dess-Martin
Product: 5-Piperidinopentanal

 Pathway B: Reductive Amination Precursor

Direct Coupling (Mitsunobu)
Reagent: PPh3, DIAD, Acidic Heterocycle

Product: N/O-Alkylated Drug Core

 Pathway C: Convergent Synthesis

Click to download full resolution via product page

Figure 1: Reactivity profile of 1-Piperidinepentanol showing three primary divergent synthetic

pathways.
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Case Study: Design of TLR7 Agonist (GSK-2245035)
Context: GSK-2245035 is a potent intranasal TLR7 agonist developed for asthma and allergic

rhinitis.[1][2][3] The molecule features a purine core alkylated at the N9 position.[3][11]

Role of 1-Piperidinepentanol: The 5-(piperidin-1-yl)pentyl chain is not merely a passive linker;

it serves two critical functions:

Binding Orientation: The pentyl chain positions the piperidine ring to interact with specific

residues near the entrance of the TLR7 binding pocket.[3][11]

Solubility: The basic piperidine nitrogen ensures the molecule exists as a cation at

physiological pH, improving aqueous solubility for intranasal delivery.[3][11]

Synthetic Logic: The synthesis typically involves converting 1-Piperidinepentanol into an

alkylating agent (chloride or bromide) which is then reacted with the purine core.[3]
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Start: 1-Piperidinepentanol

Activation: SOCl2 / DCM
(Forms 1-(5-chloropentyl)piperidine HCl)

 Chlorination

Base Treatment (Free Base Release)
NaHCO3 wash

 Neutralization

Coupling: Purine Core + K2CO3 + DMF
(N-Alkylation at N9)

 SN2 Reaction

Target: GSK-2245035 Scaffold

Click to download full resolution via product page

Figure 2: Synthetic workflow for incorporating the piperidine-pentyl moiety into the GSK-

2245035 scaffold.

Detailed Protocols
Protocol A: Activation – Synthesis of 1-(5-
Chloropentyl)piperidine Hydrochloride
Use this protocol to convert the alcohol into a reactive electrophile for subsequent alkylation of

drug cores (e.g., indoles, purines, phenols).[1][2][3]

Reagents:
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1-Piperidinepentanol (1.0 eq)[1][2][3]

Thionyl Chloride (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline

ng-star-inserted">

) (1.5 eq)[2][3][11]

Dichloromethane (DCM) (anhydrous)[1][2][3][11]

DMF (catalytic, 2-3 drops)[1][2][3]

Procedure:

Setup: Charge a round-bottom flask with 1-Piperidinepentanol (e.g., 10 g, 58.4 mmol) and

anhydrous DCM (100 mL) under nitrogen atmosphere. Cool the solution to 0°C using an ice

bath.

Addition: Add ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-

star-inserted">

(6.4 mL, 87.6 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with gas
evolution (

, HCl).[3][11]

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

If reaction is sluggish (monitored by TLC, stain with Dragendorff’s reagent), heat to reflux for

1 hour.

Workup (Isolation of Salt): Evaporate the solvent and excess thionyl chloride under reduced

pressure. The residue is the hydrochloride salt of 1-(5-chloropentyl)piperidine.[1][2][3]

Note: This salt is hygroscopic.[1][3][11] Store in a desiccator or use immediately.

Alternative Workup (Free Base): If the free base is required for the next step, dissolve the

residue in DCM (100 mL) and wash carefully with saturated aqueous

(2 x 50 mL).[3] Dry the organic layer over
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, filter, and concentrate to yield the pale yellow oil.[3][11]

Quality Control:

1H NMR (CDCl3, Free Base): Look for triplet at ngcontent-ng-c3230145110="" _nghost-ng-

c1768664871="" class="inline ng-star-inserted">

~3.5 ppm (

-Cl) and triplet at

~2.3 ppm (

-N).[2][3]

Protocol B: General N-Alkylation of Heterocycles (e.g.,
Purine/Indole)
Use this protocol to attach the linker to a drug scaffold.[1][2][3]

Reagents:

Heterocyclic Core (e.g., 6-chloropurine) (1.0 eq)[1][2][3]

1-(5-Chloropentyl)piperidine (prepared in Protocol A) (1.1 eq)[1][2][3]

Potassium Carbonate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871=""

class="inline ng-star-inserted">

) (3.0 eq) or Cesium Carbonate (

) (2.0 eq)[2][3][11]

Potassium Iodide (KI) (0.1 eq, catalyst to form in situ iodide)[2][3][11]

Acetonitrile (ACN) or DMF[1][2][3][11]

Procedure:

Dissolution: Dissolve the Heterocyclic Core (1.0 mmol) in anhydrous DMF (5 mL).
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Deprotonation: Add

(3.0 mmol) and stir at room temperature for 15 minutes.

Coupling: Add 1-(5-chloropentyl)piperidine (1.1 mmol) (dissolved in minimal DMF) and the

catalytic KI.

Heating: Heat the reaction mixture to 60–80°C for 4–12 hours. Monitor by LC-MS.[1][2][3]

Quench: Cool to room temperature, dilute with water (20 mL), and extract with Ethyl Acetate

(3 x 15 mL).

Purification: The product will contain a basic amine.[3][11] Purify via Flash Chromatography

using a DCM/MeOH gradient (typically 95:5 to 90:[2][3][11]10) with 1%

additive to prevent streaking of the amine.[3]

Safety & Handling
Corrosivity: 1-Piperidinepentanol causes skin irritation and serious eye irritation (GHS

H315, H319).[1][2][3] Wear chemical-resistant gloves and safety goggles.[1][2][3]

Vesicant Intermediates: The chlorinated derivative (1-(5-chloropentyl)piperidine) acts as a

nitrogen mustard analog (alkylating agent).[1][2][3] Handle with extreme care in a fume hood.

It can alkylate DNA/proteins.[3][11]

Disposal: Quench all reaction mixtures containing the alkyl chloride with alcoholic ammonia

or hydroxide before disposal to destroy the alkylating potential.[3][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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